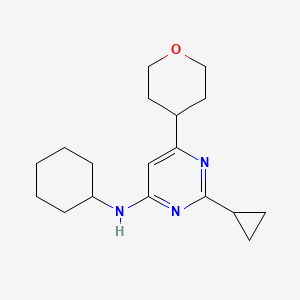![molecular formula C16H15BrN4 B12233904 6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12233904.png)
6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue. The bromination step is often carried out using bromine (Br2) in acetic acid (AcOH) to yield the desired bromo compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridine-3-carbonitrile moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile: Similar structure but with a fluorine atom instead of bromine.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Features a boronic acid ester group instead of the carbonitrile.
Uniqueness
6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C16H15BrN4 |
|---|---|
Molecular Weight |
343.22 g/mol |
IUPAC Name |
6-[4-(4-bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15BrN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2 |
InChI Key |
POXODLUGPYLBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Ethoxyphenyl)-2-[(6-methylpyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B12233835.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B12233844.png)
![5-Ethyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12233849.png)
![8-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12233852.png)
![1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12233857.png)
![N-methyl-N-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12233860.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12233866.png)
![N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12233875.png)
![4,6-Difluoro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12233877.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12233884.png)
![6-cyclopropyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine](/img/structure/B12233885.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B12233888.png)
![2-({1-[(2-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12233918.png)
